molecular formula C24H20FNO3 B11277984 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277984
M. Wt: 389.4 g/mol
InChI Key: PEHJPKHNSGXTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, a methoxybenzyl group, and a phenyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.

    Introduction of Functional Groups: The fluorophenyl, hydroxy, methoxybenzyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-methylphenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20FNO3/c1-29-20-9-5-6-16(14-20)15-26-22(18-10-12-19(25)13-11-18)21(23(27)24(26)28)17-7-3-2-4-8-17/h2-14,22,27H,15H2,1H3

InChI Key

PEHJPKHNSGXTIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.